molecular formula C10H18O B8681771 2-(4,4-Dimethylcyclohexyl)acetaldehyde

2-(4,4-Dimethylcyclohexyl)acetaldehyde

Cat. No. B8681771
M. Wt: 154.25 g/mol
InChI Key: YEACCBWVDDIELV-UHFFFAOYSA-N
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Patent
US09051339B2

Procedure details

Under an argon atmosphere, to a mixture of 2-(4,4-dimethylcyclohexyl)ethanol (25.3 g) and DCM (200 mL) were added DMSO (50 mL) and TEA (100 mL), and a sulfur trioxide-pyridine complex (77.7 g) was added in small divided portions while maintaining the inner temperature to 10° C. or lower under ice-cooling. After stirring at room temperature for 2 hours, to the reaction mixture was added ice water, followed by concentration under reduced pressure and then extraction with chloroform. The organic layer was washed sequentially with 1 M hydrochloric acid and brine. To the organic layer was added MgSO4, followed by stirring. Then, the mixture was filtered and concentrated under reduced pressure to obtain (4,4-dimethylcyclohexyl)acetaldehyde (27.3 g).
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][OH:10])[CH2:4][CH2:3]1.C(Cl)Cl>CS(C)=O>[CH3:1][C:2]1([CH3:11])[CH2:3][CH2:4][CH:5]([CH2:8][CH:9]=[O:10])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
CC1(CCC(CC1)CCO)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
TEA
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours, to the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a sulfur trioxide-pyridine complex (77.7 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
lower under ice-cooling
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed sequentially with 1 M hydrochloric acid and brine
ADDITION
Type
ADDITION
Details
To the organic layer was added MgSO4
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
Then, the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CCC(CC1)CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.